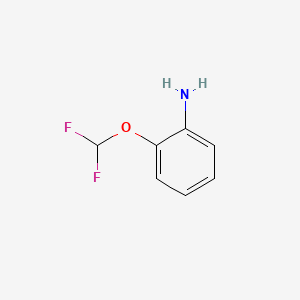

2-(Difluoromethoxy)aniline

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical synthesis, profoundly influencing the physical, chemical, and biological properties of the resulting compounds. numberanalytics.com The unique characteristics of fluorine, such as its high electronegativity and small atomic size, can dramatically alter a molecule's stability, lipophilicity, and bioavailability. numberanalytics.comtcichemicals.com This has made fluorination a critical process in the development of a wide array of products, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.orgcore.ac.uk This enhanced stability can lead to improved efficacy and reduced side effects in drug candidates. numberanalytics.com

Overview of Aniline (B41778) Derivatives as Core Building Blocks in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as versatile starting materials for a vast range of fine chemicals. wikipedia.orgresearchgate.net These aromatic amines are integral to the synthesis of dyes, pigments, polymers, and, most notably, pharmaceuticals. wikipedia.orgontosight.aiontosight.ai The amino group on the aniline scaffold is highly reactive and can participate in a multitude of chemical transformations, including diazotization, which allows for the conversion of the amine into various other functional groups. wikipedia.org The ability of the amino group to form hydrogen bonds also plays a crucial role in the supramolecular chemistry of aniline derivatives, influencing their crystal structure and interactions with biological targets. researchgate.net The multi-substituted nature of many aniline derivatives makes them valuable in medicinal chemistry for creating structurally diverse and biologically active molecules. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNAIUUCOVWLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359050 | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-04-0 | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy Aniline and Its Structural Analogs

Synthetic Routes to the 2-(Difluoromethoxy)aniline Scaffold

The synthesis of the this compound core can be achieved through several strategic approaches, broadly categorized as direct difluoromethylation of suitable precursors and multi-step syntheses involving classical organic reactions.

Direct Difluoromethylation of Precursors

Direct difluoromethylation involves the introduction of the -OCHF₂ group onto a pre-existing aromatic scaffold. A common precursor for this transformation is 2-aminophenol (B121084). The reaction typically involves the use of a difluoromethylating agent under basic conditions. For instance, the reaction of 2-aminophenol with a suitable difluoromethyl source can yield this compound. rsc.org Another approach involves the difluoromethylation of 2-nitrophenol, followed by the reduction of the nitro group to an amine. researchgate.net

Recent advancements in photoredox catalysis have also provided methods for the difluoroalkylation of anilines, which can be adapted for the synthesis of related structures. acs.orgnih.gov These methods often utilize a photosensitizer, such as Eosin Y, to generate a difluoromethyl radical from a suitable precursor, which then reacts with the aniline (B41778) derivative. acs.orgnih.gov

Table 1: Examples of Direct Difluoromethylation Precursors and Reagents

| Precursor | Reagent(s) | Product | Reference(s) |

| 2-Aminophenol | S₈, ClCF₂CO₂Na, tBuONa | 3-Difluoromethylbenzoxazole-2-thione | rsc.org |

| 2-Nitrophenol | Difluoromethylating agent, then reduction | This compound | researchgate.net |

| N,N-dimethylaniline | Ethyl 2-bromo-2,2-difluoroacetate, Eosin Y, light | Ethyl 2-(2-(dimethylamino)phenyl)-2,2-difluoroacetate | acs.orgnih.gov |

Multi-step Syntheses via Established Organic Reactions

Multi-step synthetic sequences offer a versatile and often more controlled route to this compound and its analogs. These routes typically involve the construction of the difluoromethoxy-substituted benzene (B151609) ring followed by the introduction or unmasking of the aniline functionality.

A prevalent strategy commences with a substituted nitrobenzene. For example, 2-chloronitrobenzene can be reacted with a source of the difluoromethoxy group, followed by the reduction of the nitro group to an amine. ontosight.ai Similarly, a method starting from trichloromethoxybenzene involves selective fluorination using hydrogen fluoride (B91410) gas, followed by nitration and subsequent reduction of the nitro group to yield 4-(chlorodifluoromethoxy)aniline. google.com

Another common multi-step approach involves the initial synthesis of a difluoromethoxy-substituted aromatic compound, which is then functionalized to introduce the amino group. For instance, 4-nitrophenol (B140041) can be treated with a difluoromethylating agent, followed by reduction of the nitro group to produce 4-(difluoromethoxy)aniline (B1299965). smolecule.com

Functionalization and Chemical Transformations of this compound

The this compound scaffold, once synthesized, serves as a versatile platform for further chemical modifications. The presence of the aromatic ring, the amino group, and the difluoromethoxy group allows for a wide range of transformations.

Electrophilic Aromatic Substitutions on the Aniline Ring

The aniline ring in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the amino and difluoromethoxy groups. The amino group is a strong activating group and an ortho-, para-director, while the difluoromethoxy group is generally considered to be a deactivating, meta-directing group. The interplay of these effects dictates the regioselectivity of reactions such as nitration, halogenation, and acylation. smolecule.comsmolecule.com For example, chlorination of 3-chloro-2-(difluoromethoxy)aniline (B2483267) can be achieved using hydrochloric acid and hydrogen peroxide with a palladium catalyst. smolecule.com

Metal-Catalyzed Coupling Reactions of Halogenated this compound Intermediates

Halogenated derivatives of this compound are valuable intermediates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgeie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents onto the aromatic ring. chemie-brunschwig.ch For instance, nickel-catalyzed cross-coupling reactions have been used for the enantioconvergent synthesis of various compounds. nih.govacs.org These reactions typically involve a palladium, nickel, or copper catalyst to couple the halogenated aniline with an organoboron, organozinc, or organotin reagent. rsc.orgchemie-brunschwig.ch

Table 2: Examples of Metal-Catalyzed Coupling Reactions

| Halogenated Intermediate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Aryl Halides | Aryl Boronic Acids | Palladium Catalyst | Biaryls | chemie-brunschwig.ch |

| Aryl Halides | Alkenes | Palladium Catalyst | Substituted Alkenes | eie.gr |

| Aryl Iodides | nBu₃SnCF₂H | Copper Iodide | Aryl-CF₂H | rsc.org |

| Racemic Benzyl Chlorides | Arylzinc Reagents | CoBr₂/Chiral Ligand | 1,1-Diarylethanes | acs.org |

Reactions Involving the Amino Group: Amidation, Alkylation, and Heterocycle Formation

The primary amino group of this compound is a key site for a variety of chemical transformations.

Amidation: The amino group readily undergoes acylation with acyl chlorides or carboxylic acids to form the corresponding amides. smolecule.com For example, the reaction of this compound with 3-aminobenzoic acid in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) yields 3-amino-N-(2-(difluoromethoxy)phenyl)benzamide. Iridium-catalyzed C-H activation and amidation of aniline derivatives have also been reported for the synthesis of benzimidazoles. acs.org

Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. google.comwiley.com For instance, 4-(difluoromethoxy)aniline can be reacted with isopropyl halides under basic conditions to yield 4-(difluoromethoxy)-N-(propan-2-yl)aniline. Nickel/aluminum catalysis has been shown to achieve site-selective linear alkylation of anilides. wiley.comwiley.com

Heterocycle Formation: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, reaction with appropriate reagents can lead to the formation of benzimidazoles, benzoxazoles, and other fused ring systems. rsc.orgresearchgate.netchim.it The synthesis of 3-difluoromethyl benzoxazole-2-thiones from 2-aminophenols has been achieved in a one-pot sequence. rsc.orgresearchgate.net Furthermore, 2-(alkynyl)anilines are versatile reagents for the synthesis of a variety of heterocyclic compounds. researchgate.net

Process Development and Optimization for Research-Scale Production

A critical aspect of producing these compounds is the careful control of reaction conditions. For instance, in the synthesis of related structures like 4-(difluoromethoxy)-2-nitroaniline, precise temperature control and the specific concentration of reagents during nitration are paramount to achieving high yields and purity. The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) is instrumental in monitoring the progress of these reactions and verifying the identity of the final product.

For the synthesis of this compound itself, a common route involves a multi-step process that may begin with a precursor like 2-nitrophenol. The introduction of the difluoromethoxy group is a key transformation. Subsequent reduction of the nitro group to an amine is then required to yield the final product. Each of these steps presents opportunities for optimization.

In the case of structural analogs, such as 2-chloro-4-(difluoromethoxy)aniline, process optimization focuses on several key transformations, including fluorination, nitration, and hydrogenation. smolecule.com The selection of an appropriate catalyst is crucial for both the fluorination and hydrogenation steps to enhance efficiency and selectivity. smolecule.com For the nitration of intermediates, careful control over the addition rate of the nitrating mixture and maintaining a specific temperature range (e.g., 15-20°C) can significantly minimize side reactions and boost the yield. smolecule.com Purification methods are also vital for obtaining a high-purity final product. smolecule.com

The development of scalable processes, even at the research level, often involves simplifying procedures, such as performing reactions in situ to minimize the isolation of intermediates, which can reduce safety hazards and eliminate the need for time-consuming purification steps like column chromatography. acs.org The use of continuous flow reactors is another advanced strategy that can be employed for certain reaction steps, particularly those that are highly exothermic or involve hazardous reagents. smolecule.com This technology offers improved heat and mass transfer, better process control, and enhanced safety. researchgate.net

The table below summarizes key reaction parameters and outcomes from optimized research-scale syntheses of this compound analogs.

| Compound/Intermediate | Reaction Step | Key Optimization Parameters | Achieved Yield | Product Purity |

| 4-(Difluoromethoxy)aniline Precursor | Overall Process | Catalyst selection, optimized reaction conditions | 90% | >98.5% |

| 4-Nitro chlorine difluoromethoxy phenyl | Nitration | Controlled addition of nitrating agent, temperature at 15-20°C | 89% | Not specified |

| 2-Chloro-4-(difluoromethoxy)aniline | Overall Process | Starting from Trichloromethoxybenzene | ~60.8% | Not specified |

These examples underscore the importance of systematic process development in the research-scale production of this compound and its analogs, enabling the reliable synthesis of these valuable compounds for further investigation.

Elucidation of Reaction Mechanisms in Difluoromethoxy-Substituted Systems

The reaction mechanisms in systems containing the difluoromethoxy group are a subject of ongoing research. The presence of the -OCHF2 group can influence reaction pathways through a combination of inductive and resonance effects.

Recent studies have explored the competitive substitution of the difluoromethoxy group in aminodehalogenation reactions of aromatic nitro compounds. It has been observed that under high pressure and temperature, the difluoromethoxy group can be replaced by an amino group, acting as a pseudohalogen. nuph.edu.uaresearchgate.net This suggests that the C-O bond of the difluoromethoxy group can be cleaved under certain nucleophilic aromatic substitution conditions.

Photocatalytic difluoromethylation reactions have also shed light on the reactivity of related species. These reactions often proceed through radical intermediates. mdpi.com For instance, the difluoromethylation of anilines can be achieved using an organic photocatalyst like Eosin Y, which promotes the formation of a ·CF2CO2Et radical. acs.orgnih.gov Mechanistic studies, including UV-vis absorption spectra, have provided evidence for the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluorinated reagent in some photoinduced reactions. acs.org

Impact of the Difluoromethoxy Group on Aromatic Reactivity and Regioselectivity

The difluoromethoxy group significantly influences the reactivity and regioselectivity of the aromatic ring to which it is attached. It is generally considered to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.

Studies on the electronic properties of the difluoro(methoxy)methyl group using 19F NMR have determined its Hammett constants (σI and σR), revealing it to be a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua This electron-withdrawing nature reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

In electrophilic aromatic substitution reactions, the presence of the difluoromethoxy group, often in conjunction with other substituents, directs incoming electrophiles. For instance, in 2-(difluoromethoxy)-5-(trifluoromethyl)aniline, the electron-withdrawing nature of both the difluoromethoxy and trifluoromethyl groups influences the reactivity of the aromatic ring. evitachem.com Similarly, for 2,4-bis(difluoromethoxy)aniline, the two difluoromethoxy groups contribute to the compound's distinct reactivity. smolecule.com

The regioselectivity of reactions involving difluoromethoxy-substituted anilines is a critical aspect of their synthetic utility. For example, copper-catalyzed carbonylative multi-component reactions of this compound with trans-β-methylstyrene under a carbon monoxide atmosphere have been shown to yield derivatives with high regioselectivity.

Role of Catalysis in Transformations of this compound

Catalysis plays a crucial role in facilitating various transformations of this compound and related compounds. Both transition metal and organocatalysis have been employed to achieve specific chemical modifications.

Transition metal catalysis, particularly with palladium, is widely used. Palladium-catalyzed cross-coupling reactions are a key method for forming new bonds with this compound. aaronchem.com For instance, palladium-catalyzed hydroamination of arylacetylenes with anilines, followed by reduction, provides a route to secondary aromatic amines. mdpi.com Furthermore, palladium catalysts have been utilized in the difluoromethylation of aryl halides and boronic acids. rsc.org

Copper catalysis has also proven effective. As mentioned earlier, copper catalysts are used in carbonylative multi-component reactions to produce derivatives of this compound with high regioselectivity.

In addition to metal catalysis, organocatalysis has emerged as a powerful tool. The use of Eosin Y as a photocatalyst for the difluoroalkylation of anilines demonstrates a transition-metal-free approach. acs.orgnih.gov

The table below summarizes some of the catalytic systems used in the transformation of anilines, including those with difluoromethoxy substituents.

| Catalytic System | Reaction Type | Substrate/Reagent Example | Reference |

| Palladium Iodide (PdI2) | Hydroamination | Arylacetylenes and Anilines | mdpi.com |

| Copper Catalyst | Carbonylative Multi-component Reaction | This compound and trans-β-methylstyrene | |

| Eosin Y (Organophotocatalyst) | Difluoroalkylation | Anilines and Ethyl difluoroiodoacetate | acs.orgnih.gov |

| Palladium Complexes (e.g., Pd(dba)2/BrettPhos) | Difluoromethylation | Aryl chlorides/bromides and TMSCF2H | rsc.org |

Conclusion

2-(Difluoromethoxy)aniline is a significant fluorinated aniline (B41778) derivative with a growing importance in chemical research and industrial applications. Its unique combination of an aniline core and a difluoromethoxy group imparts valuable properties that are leveraged in the synthesis of advanced pharmaceuticals and agrochemicals. The ongoing research into the synthesis and applications of this compound highlights the broader trend of utilizing fluorination to fine-tune molecular properties for specific, high-value applications. As synthetic methodologies become more refined, the accessibility and utility of this compound and related compounds are expected to expand, further solidifying their role as key building blocks in modern organic synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in Research of 2 Difluoromethoxy Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of 2-(Difluoromethoxy)aniline derivatives. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular connectivity and electronic environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the parent compound, this compound, the spectrum exhibits distinct signals for the amine, aromatic, and difluoromethoxy protons. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The four protons on the ortho-substituted aromatic ring give rise to a complex multiplet pattern in the approximate range of δ 6.7–7.2 ppm. The most characteristic signal is from the single proton of the difluoromethoxy (-OCHF₂) group. This proton is split into a triplet by the two adjacent fluorine atoms, with a typical coupling constant (²JHF) of approximately 72–74 Hz.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound will show seven distinct signals. The carbon of the difluoromethoxy group (-OC HF₂) is uniquely identified by its coupling to the two fluorine atoms, appearing as a triplet in the region of δ 113-117 ppm with a large coupling constant (JCF) of around 257 Hz. rsc.org The six aromatic carbons appear in the typical range of δ 110-150 ppm. The carbon directly attached to the amino group (C-N) and the carbon attached to the ether oxygen (C-O) are shifted downfield due to the electronegativity of these substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing functional groups. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance environment. This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift for difluoromethoxy groups typically falls in the range of δ -80 to -95 ppm relative to a standard like CFCl₃. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -NH ₂ | ~3.5 - 4.5 | Broad Singlet | - |

| Ar-H | ~6.7 - 7.2 | Multiplet | - | |

| -OCH F₂ | ~6.5 - 7.3 | Triplet | ²JHF ≈ 73 | |

| ¹³C | C -NH₂ (C1) | ~140 - 145 | Singlet | - |

| C -O (C2) | ~145 - 150 | Triplet (JCCF) | ~3-5 | |

| Ar-C | ~115 - 130 | Singlet | - | |

| -OC HF₂ | ~113 - 117 | Triplet | ¹JCF ≈ 257 |

| ¹⁹F | -OCHF ₂ | ~-80 to -95 | Doublet | ²JFH ≈ 73 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₇F₂NO), the exact mass is 159.0543, and its nominal molecular weight is 159.13 g/mol . sigmaaldrich.comaaronchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 159.

The fragmentation pattern provides valuable structural information. Aromatic amines are characterized by a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org The fragmentation of this compound is dictated by the cleavage of bonds adjacent to the functional groups and within the aromatic system. Key fragmentation pathways include:

Loss of a hydrogen radical: A peak at M-1 (m/z 158) can occur from the loss of a hydrogen atom from the amine group.

Loss of the difluoromethyl radical: Cleavage of the O-CHF₂ bond can lead to the loss of a •CHF₂ radical (mass 51), resulting in a significant fragment ion at m/z 108, corresponding to the 2-aminophenoxide cation.

Loss of HCN: A common fragmentation pathway for anilines is the expulsion of a neutral hydrogen cyanide molecule (mass 27) from the ring, which would lead to a fragment at m/z 132.

Cleavage of the ether bond: The entire difluoromethoxy group can be lost, although this is often less favorable than other pathways.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 159 | [C₇H₇F₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [C₆H₆FO]⁺˙ | [M - HCN]⁺˙ |

| 108 | [C₆H₆NO]⁺ | [M - •CHF₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) correspond to specific bond stretches, bends, and wags, serving as a molecular fingerprint.

For this compound, the spectra are dominated by vibrations from the amine group, the aromatic ring, and the difluoromethoxy moiety.

N-H Vibrations: The primary amine group (-NH₂) gives rise to two characteristic stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. ignited.in These correspond to the asymmetric and symmetric N-H stretches. An N-H scissoring (bending) vibration is expected around 1600-1620 cm⁻¹.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1450–1600 cm⁻¹ region.

C-O and C-F Vibrations: The C-O-C ether linkage will show asymmetric and symmetric stretching bands. The C-F bonds of the difluoromethoxy group are responsible for very strong, characteristic absorption bands in the IR spectrum, typically in the 1000–1200 cm⁻¹ region. These are often the most intense peaks in the fingerprint region.

C-N Vibrations: The aromatic C-N stretching vibration is typically observed in the 1250–1350 cm⁻¹ range. ignited.in

Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds, which may be weak or inactive in the IR spectrum. For instance, the symmetric breathing mode of the aromatic ring often produces a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| N-H Scissoring (Bend) | 1600 - 1620 | Medium | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Weak |

| C-F Stretch | 1000 - 1200 | Very Strong | Medium |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, this method is invaluable for studying its crystalline derivatives, such as salts or co-crystals, which are common in pharmaceutical and materials science research.

Should a suitable single crystal of a this compound derivative be obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the geometry and identifying any steric strain imposed by the ortho-substituents.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the aromatic ring and the C-O-C plane of the difluoromethoxy group.

Intermolecular Interactions: The analysis would reveal the network of intermolecular forces that govern the crystal packing. Of particular interest would be the hydrogen bonding interactions involving the -NH₂ group, which can act as a hydrogen bond donor, and the ether oxygen and fluorine atoms, which can act as acceptors. This information is critical for understanding the physical properties of the solid material.

While no public crystal structure data is available for the parent this compound, the application of this technique to its solid derivatives remains a critical step in the comprehensive characterization of new materials and active pharmaceutical ingredients derived from this scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on 2 Difluoromethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. echemcom.comscirp.org For 2-(Difluoromethoxy)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. thaiscience.infojmaterenvironsci.com

The primary outputs of these calculations include the energies and distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. thaiscience.inforesearchgate.net

In this compound, the electron-donating amino (-NH2) group and the electron-withdrawing difluoromethoxy (-OCHF2) group exert opposing effects on the aromatic ring's electron density. DFT calculations reveal that the HOMO is primarily localized on the aniline (B41778) moiety, specifically the nitrogen atom and the phenyl ring, reflecting the electron-donating character of the amine. Conversely, the LUMO is distributed across the aromatic system, influenced by the electronegative fluorine and oxygen atoms.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.5 to 0.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Conformational Analysis and Intramolecular Interactions

The flexibility of the difluoromethoxy group allows this compound to exist in various conformations, which can be explored computationally. Conformational analysis involves systematically rotating the dihedral angles of the C(aryl)-O and O-C(H)F2 bonds to map the potential energy surface and identify low-energy, stable conformers. researchgate.net

A key aspect of the conformational landscape of this molecule is the potential for intramolecular hydrogen bonding. rsc.orgrsc.org Theoretical studies can investigate the formation of a weak hydrogen bond between one of the hydrogen atoms of the amino group and either the oxygen atom or one of the fluorine atoms of the difluoromethoxy group (N-H···O or N-H···F). ucla.edu

Calculations can determine the geometric parameters (bond distances and angles) and the energetic stabilization of these interactions. The presence of such an intramolecular hydrogen bond can significantly influence the molecule's preferred shape, locking it into a more planar conformation. nih.gov This, in turn, affects its physical properties, membrane permeability, and interactions with biological targets. rsc.org The relative energies of different conformers (e.g., hydrogen-bonded vs. non-hydrogen-bonded) can be calculated to predict their population distribution at a given temperature. nih.gov

| Interaction Type | Calculated H···Acceptor Distance (Å) | Calculated Stabilization Energy (kcal/mol) | Description |

|---|---|---|---|

| N-H···O | ~2.2 - 2.5 | 1 - 3 | Potential hydrogen bond between an amine proton and the methoxy (B1213986) oxygen. |

| N-H···F | ~2.3 - 2.6 | 0.5 - 2 | Potential hydrogen bond between an amine proton and a fluorine atom. |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comarxiv.org By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govimist.magaussian.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts that would be observed experimentally. researchgate.net

These predicted shifts are highly sensitive to the molecule's three-dimensional structure and electronic environment. nrel.gov Therefore, comparing calculated NMR data for different stable conformers with experimental results can help elucidate the dominant conformation in solution. nih.gov For this compound, GIAO-DFT calculations can predict the distinct chemical shifts for the aromatic protons, the amine protons, the methoxy proton, and, importantly, the fluorine atoms, providing a detailed fingerprint of the molecule's structure. jmaterenvironsci.comnih.gov

| Nucleus | Atom Position (Example) | Predicted Chemical Shift (ppm, relative to TMS/CFCl₃) |

|---|---|---|

| ¹³C | C-NH₂ | 140 - 145 |

| ¹³C | C-O | 145 - 150 |

| ¹³C | -OCHF₂ | 115 - 120 (triplet due to JC-F) |

| ¹H | -NH₂ | 3.5 - 4.5 |

| ¹H | -OCHF₂ | 6.5 - 7.0 (triplet due to JH-F) |

| ¹⁹F | -OCHF₂ | -80 to -90 |

Modeling of Reaction Pathways and Transition States

Theoretical methods are instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can model reaction pathways, identify intermediates, and characterize the transition states that connect them. nih.gov

For a given reaction, such as electrophilic aromatic substitution or N-alkylation, DFT can be used to calculate the geometries and energies of the reactants, products, and the high-energy transition state structure. beilstein-journals.orgnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate according to Transition State Theory (TST). wikipedia.org

Modeling these pathways provides fundamental insights into reactivity and selectivity. For example, calculations can predict whether an electrophile will preferentially add to the ortho or para position relative to the amino group and how the difluoromethoxy substituent influences this regioselectivity. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. nih.gov This predictive capability is crucial for designing new synthetic routes and understanding the chemical behavior of the molecule.

Research Applications of 2 Difluoromethoxy Aniline in Specialized Chemical Fields

Application in Pharmaceutical Research and Development

The compound is a versatile intermediate for the creation of innovative pharmaceuticals. aaronchem.com Its application is particularly noted in the production of a variety of drugs, including those with anti-cancer and anti-inflammatory properties. nbinno.com

Design and Synthesis of Pharmacologically Active Agents

2-(Difluoromethoxy)aniline is instrumental in the design and synthesis of pharmacologically active agents where the difluoromethoxy group is introduced to modulate a molecule's properties. A notable example is in the development of potential anti-cancer agents. Researchers have explored the replacement of the methoxy (B1213986) (-OCH₃) group with the more metabolically stable and lipophilic difluoromethoxy (-OCF₂H) group in estratriene derivatives, which are related to the anti-cancer drug candidate 2-methoxyestradiol (B1684026). nih.govbham.ac.uk

The synthesis of these novel compounds, such as 2-difluoromethoxyestradiol and its sulfamoylated derivatives, demonstrates the utility of introducing the difluoromethoxy group to a complex steroidal framework. nih.govbham.ac.uk This strategic substitution aims to improve upon the parent drug's potency and in vivo stability, addressing issues like poor bioavailability that have hindered clinical development. nih.gov The synthesis process showcases how intermediates derived from compounds like this compound can be integrated into multi-step synthetic routes to produce complex, pharmacologically relevant molecules. nih.gov

Role as a Key Intermediate in Drug Discovery Programs

This compound functions as a crucial starting material or intermediate in the synthesis of various compounds for drug discovery. nbinno.comguidechem.com Its role as a building block allows for the introduction of the difluoromethoxy group into target molecules, a strategy employed to enhance drug-like properties. innospk.com The pharmaceutical industry is a primary consumer of this intermediate for producing Active Pharmaceutical Ingredients (APIs). nbinno.com The high purity and consistent quality of this compound make it a reliable choice for manufacturing intermediates that must meet stringent specifications for use in drug development pipelines. innospk.com

Structure-Activity Relationship (SAR) Studies of Difluoromethoxy-Containing Pharmaceuticals

The difluoromethoxy group plays a significant role in the structure-activity relationship (SAR) of drug candidates. Its unique electronic properties and steric profile can influence how a molecule interacts with its biological target. innospk.com In SAR studies, the replacement of a methoxy group with a difluoromethoxy group serves as a critical modification to probe the effects on efficacy and metabolic stability. nih.govbham.ac.uk

In the case of the 2-difluoromethoxyestratriene derivatives, SAR studies revealed that while 2-difluoromethoxyestradiol itself was less potent than 2-methoxyestradiol in antiproliferative assays, its sulfamoylated versions were often more potent than their non-fluorinated counterparts. nih.govbham.ac.uk This suggests a complex interplay between the difluoromethoxy group and other functional groups in the molecule. The bis-sulfamoylated difluoromethoxy derivative, in particular, was identified as a promising anti-proliferative agent, a potent inhibitor of steroid sulfatase (STS), and an inhibitor of tubulin assembly. nih.gov These findings highlight the utility of the difluoromethoxy group in fine-tuning the biological activity profile of a pharmaceutical agent.

| Compound | Anti-proliferative Activity (GI₅₀ in µM) against MCF-7 cells | Steroid Sulfatase (STS) Inhibition (IC₅₀ in nM) in JEG-3 cells |

| 2-Methoxyestradiol (2ME2) | Potent | - |

| 2-Difluoromethoxyestradiol | Less potent than 2ME2 | - |

| Bis-sulfamate 10 (Difluoromethoxy derivative) | 0.28 | 3.7 |

| STX140 (Methoxy derivative) | - | 4.2 |

| Data sourced from studies on difluoromethoxy-substituted estratriene derivatives. nih.gov |

Contributions to Agrochemical Research

Similar to its role in pharmaceuticals, this compound is a valuable raw material in the agrochemical industry for the production of pesticides, herbicides, and fungicides. nbinno.com The introduction of fluorine-containing groups is a well-established strategy for enhancing the efficacy of crop protection agents. researchgate.net

Influence of the Difluoromethoxy Group on Biological Efficacy

The incorporation of fluorine and fluorinated groups like difluoromethoxy into agrochemicals can dramatically alter their physicochemical properties and, consequently, their biological efficacy. ccspublishing.org.cn The high electronegativity of fluorine and the unique properties of the C-F bond can lead to several advantageous effects. ccspublishing.org.cn

Key influences of the difluoromethoxy group include:

Enhanced Metabolic Stability : The strength of the carbon-fluorine bond makes molecules more resistant to metabolic degradation by enzymes in target pests or in the environment, which can prolong their activity. innospk.commdpi.com

Increased Lipophilicity : The difluoromethoxy group can increase the lipophilicity of a molecule. mdpi.com This property can improve its ability to penetrate the waxy cuticles of insects or the cell membranes of fungi and weeds, enhancing uptake and transport to the target site. ccspublishing.org.cn

Modified Binding Affinity : The electronic effects of the difluoromethoxy group can alter the way a molecule binds to its target enzyme or receptor. This can lead to higher potency and, in some cases, help overcome existing resistance mechanisms. innospk.comccspublishing.org.cn

Improved Physicochemical Properties : Fluorination can fine-tune properties such as pKa and molecular conformation, which are critical for the molecule's transport and interaction with its biological target. researchgate.net

| Property Influenced by Difluoromethoxy Group | Consequence in Agrochemicals |

| Metabolic Stability | Increased resistance to degradation, longer-lasting efficacy. innospk.commdpi.com |

| Lipophilicity | Enhanced penetration of biological membranes, improved uptake. ccspublishing.org.cnmdpi.com |

| Binding to Target Site | Potentially stronger or altered interactions, leading to higher potency. innospk.comccspublishing.org.cn |

| Physicochemical Profile | Optimized transport and bioavailability. researchgate.net |

Emerging Applications in Materials Science

The unique electronic properties imparted by the difluoromethoxy group have led to the exploration of this compound and its derivatives in the field of materials science. Research is ongoing to harness the potential of this compound in the development of novel functional polymers, advanced coatings, and materials with interesting optical properties.

Integration into Functional Polymers and Advanced Coatings

While the direct integration of this compound into commercially available polymers and coatings is not yet widespread, research into analogous fluorinated aniline (B41778) derivatives suggests significant potential. The incorporation of fluorine-containing monomers, such as derivatives of this compound, into polymer chains can impart a range of desirable properties. These include enhanced thermal stability, chemical resistance, and specific electrical characteristics.

For instance, studies on difluoro-aniline polymers have shown that the position of fluorine substitution on the aniline ring influences the electrical behavior of the resulting polymers. This suggests that polymers synthesized from this compound could exhibit unique and tunable electronic properties, making them candidates for applications in electronics and sensor technology. The difluoromethoxy group, being a strong electron-withdrawing group, can influence the polymer's conductivity and dielectric constant.

In the realm of advanced coatings, the introduction of fluorinated moieties is a well-established strategy for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. While specific research on coatings derived from this compound is limited, it is plausible that its incorporation could lead to the development of robust, low-friction, and anti-fouling coatings for a variety of applications, from industrial machinery to biomedical devices.

Table 1: Potential Effects of Integrating this compound into Polymers

| Property Enhancement | Potential Application |

| Increased Thermal Stability | High-performance plastics, aerospace components |

| Enhanced Chemical Resistance | Chemical processing equipment, protective linings |

| Modified Electrical Properties | Organic electronics, sensors, dielectric materials |

| Reduced Surface Energy | Hydrophobic and oleophobic coatings, anti-graffiti surfaces |

| Improved Weatherability | Outdoor coatings, architectural materials |

Exploration of Nonlinear Optical Properties of Difluoromethoxy-Substituted Aniline Derivatives

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

Aniline derivatives are a class of compounds that have been investigated for their NLO properties. The amino group acts as an electron donor, and the aromatic ring provides the necessary conjugation. The introduction of a substituent with specific electronic characteristics can significantly enhance the NLO response. The difluoromethoxy group, with its strong electron-withdrawing nature, has the potential to create a significant intramolecular charge-transfer character when incorporated into an aniline-based chromophore.

Exploration in Chemical Biology

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry and chemical biology to modulate their properties and understand their biological functions. The difluoromethoxy group, in particular, offers a unique combination of properties that are being explored in the context of chemical biology.

The primary application of this compound in this field is as a synthetic intermediate for the creation of more complex molecules with potential biological activity. The difluoromethoxy group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the substitution of a methoxy group with a difluoromethoxy group can alter the electronic environment of a molecule, potentially leading to improved interactions with enzymes or receptors.

One notable example is the investigation of 2-difluoromethoxy-substituted estratriene sulfamates as potential anti-cancer agents. In these studies, the difluoromethoxy group was incorporated to modify the properties of the parent compound, and the resulting derivatives showed significant anti-proliferative activity.

Furthermore, the presence of fluorine atoms provides a valuable tool for studying biological systems. The fluorine-19 (¹⁹F) nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. Molecules containing the difluoromethoxy group can, in principle, be used as ¹⁹F NMR probes to study their interactions with biomolecules or to monitor their distribution in biological systems, as there is no natural background signal of fluorine in biological tissues. This application opens up possibilities for using this compound derivatives in the development of new diagnostic tools and for elucidating biological mechanisms.

Conclusion and Future Research Directions for 2 Difluoromethoxy Aniline

Summary of Current Research Advancements

Key advancements include the advent of novel catalytic systems for the direct C-H difluoromethoxylation of aromatic amines. These methods, often employing transition metals like palladium or ruthenium, or leveraging the principles of photoredox catalysis, offer more direct and atom-economical routes to 2-(Difluoromethoxy)aniline and its isomers, moving beyond traditional multi-step syntheses. nih.gov These modern synthetic protocols have not only improved the accessibility of this key intermediate but have also opened up new avenues for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22236-04-0 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Boiling Point | 205 °C (lit.) |

| Density | 1.272 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.505 (lit.) |

Identification of Persistent Challenges in Synthetic and Mechanistic Understanding

Furthermore, a comprehensive mechanistic understanding of many of the newer catalytic systems is still evolving. The precise nature of the active catalytic species, the mechanism of C-H activation, and the factors governing the regiochemical outcome are often not fully understood. For instance, in photoredox-catalyzed reactions, the interplay between the photocatalyst, the difluoromethylating agent, and the aniline (B41778) substrate is complex and can be influenced by a multitude of reaction parameters. A deeper mechanistic insight is crucial for the rational design of more efficient and selective catalysts.

Another persistent challenge lies in the development of scalable and cost-effective synthetic routes. While many novel methods demonstrate excellent efficacy on a laboratory scale, their translation to industrial production can be hampered by the cost of catalysts, the need for specialized equipment, or the generation of stoichiometric byproducts.

Prospective Research Avenues in Novel Applications and Derivatization

The future for this compound is bright, with numerous prospective research avenues centered on its derivatization and incorporation into novel applications. The aniline functionality serves as a versatile handle for a wide array of chemical transformations, allowing for its elaboration into a diverse range of more complex structures.

One of the most promising areas of exploration is in the field of medicinal chemistry, particularly in the design of kinase inhibitors. The this compound scaffold can be readily incorporated into heterocyclic systems known to interact with the ATP-binding site of various kinases. The unique properties of the difluoromethoxy group can be leveraged to modulate the potency, selectivity, and pharmacokinetic profile of these inhibitors.

In the realm of agrochemicals, derivatization of this compound is being explored for the development of new herbicides, fungicides, and insecticides. The introduction of the difluoromethoxy moiety can enhance the efficacy and environmental profile of these crop protection agents.

Beyond these established areas, emerging applications in materials science are also on the horizon. The incorporation of the difluoromethoxy group into polymers and other advanced materials can impart unique properties such as altered thermal stability, dielectric constant, and surface energy.

Table 2: Examples of Research Findings on the Synthesis of Difluoromethoxylated Anilines

| Synthetic Method | Catalyst/Reagent | Key Feature |

| C-H Difluoromethylation | Ruthenium Catalyst | High para-selectivity for anilides |

| Photoredox Catalysis | Organic Dyes | Mild reaction conditions |

| Nucleophilic Difluoromethylation | Difluoromethyl Phenyl Sulfone | Stereoselective synthesis of α-difluoromethyl amines |

Broader Implications for Fluorine Chemistry and Interdisciplinary Sciences

The research surrounding this compound has broader implications that extend beyond this single molecule. It is a testament to the growing significance of fluorine chemistry in the life sciences and beyond. The unique properties of the fluorine atom and fluorinated motifs like the difluoromethoxy group are increasingly being recognized and exploited by chemists to address a wide range of scientific challenges.

The development of new synthetic methodologies for the introduction of the difluoromethoxy group contributes to the expanding toolbox of the modern synthetic chemist. These advancements not only facilitate the synthesis of this compound but also enable the preparation of a wide array of other fluorinated molecules with potential applications in various fields.

Furthermore, the study of this compound and its derivatives fosters interdisciplinary collaboration. The synthesis of novel compounds by organic chemists provides molecular probes and potential drug candidates for evaluation by biologists and pharmacologists. Similarly, the unique properties of these fluorinated molecules can be harnessed by materials scientists to create next-generation materials with tailored functionalities. In essence, the continued exploration of this compound is not only advancing our understanding of this specific compound but is also contributing to the broader progression of fluorine chemistry and its impact on a multitude of scientific disciplines.

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)aniline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or catalytic cross-coupling reactions. A copper-catalyzed carbonylative multi-component reaction has been reported, where this compound reacts with alkenes and boron reagents under CO atmosphere to form γ-boryl amides. Reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) critically affect regioselectivity and yield. For example, using 2.5 equivalents of this compound in pentane/ethyl acetate solvent systems achieved a 22% isolated yield of the target amide .

Q. How can the purity and structural integrity of this compound be validated?

Characterization involves a combination of:

- NMR spectroscopy : and NMR confirm the presence of the difluoromethoxy group (δ ~6.0–7.0 ppm for aromatic protons, δ ~-80 to -85 ppm for ).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities, with retention times calibrated against reference standards.

- Mass spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 159.14 (CHFNO) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Boiling point : 205°C

- Density : 1.265 g/cm

- Refractive index : = 1.5040

- Stability : Hydrolytically stable under anhydrous conditions but may degrade in acidic or oxidative environments. Store in inert atmospheres at 2–8°C .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in catalytic transformations?

The difluoromethoxy group (-OCFH) is electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring and directs electrophilic substitution to the para position. This effect enhances the nucleophilicity of the aniline nitrogen in cross-coupling reactions, enabling efficient participation in Buchwald-Hartwig aminations or Ullmann-type couplings. Computational studies (DFT) suggest a Hammett σ value of ~0.45 for -OCFH, comparable to nitro groups .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Common impurities include:

- Positional isomers : 3- or 4-(difluoromethoxy)aniline (resolved via HPLC with a phenyl-hexyl stationary phase).

- Oxidative byproducts : Nitro derivatives (e.g., 2-(difluoromethoxy)-5-nitroaniline), detected using UV-Vis at 254 nm.

A validated HPLC method with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) achieves baseline separation of impurities at ≤0.1% .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for proton pump inhibitors (e.g., pantoprazole analogs). In one pathway, it undergoes condensation with substituted benzimidazoles to form sulfoxide intermediates, which are oxidized to active pharmaceutical ingredients. Critical parameters include pH control during sulfonation (optimal pH 8–9) and temperature (<40°C) to avoid overoxidation to sulfones .

Q. What strategies mitigate the formation of byproducts in multi-step syntheses involving this compound?

- Protection of the amino group : Acetylation or Boc protection prevents unwanted side reactions during electrophilic substitutions.

- Catalyst optimization : Palladium/copper dual catalysts reduce homocoupling byproducts in cross-coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity, minimizing decomposition .

Q. How does the steric and electronic profile of this compound compare to its trifluoromethoxy analogs?

The difluoromethoxy group (-OCFH) is less sterically hindered than -OCF but retains strong electron-withdrawing effects. This balance enables faster reaction kinetics in nucleophilic substitutions compared to trifluoromethoxy analogs while maintaining stability against hydrolysis. Comparative NMR chemical shifts show a 5–10 ppm upfield shift for -OCFH relative to -OCF .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound?

Q. How can computational modeling guide the design of derivatives based on this compound?

Molecular docking (AutoDock Vina) and QSAR studies predict binding affinities to biological targets (e.g., cytochrome P450 enzymes). DFT calculations (B3LYP/6-311+G(d,p)) optimize substituent placement for enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.